molecular formula C12H23NO B1638793 N,N-DI-N-Butylmethacrylamide

N,N-DI-N-Butylmethacrylamide

Cat. No.: B1638793
M. Wt: 197.32 g/mol
InChI Key: LZMQMUZCPILQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it differs from simpler methacrylamides like N,N-dimethylacrylamide by the presence of longer alkyl chains, which influence its hydrophobicity, steric effects, and reactivity. Methacrylamides are widely used in polymer chemistry, particularly in controlled-release systems, hydrogels, and as functional monomers in radical polymerizations .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N,N-dibutyl-2-methylprop-2-enamide

InChI

InChI=1S/C12H23NO/c1-5-7-9-13(10-8-6-2)12(14)11(3)4/h3,5-10H2,1-2,4H3

InChI Key

LZMQMUZCPILQGI-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C(=C)C

Canonical SMILES

CCCCN(CCCC)C(=O)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylacrylamide

  • Structure: Contains two methyl groups on the nitrogen (C5H9NO).
  • Properties: Highly hydrophilic due to short alkyl chains, making it suitable as a bulk monomer in hydrogels and thermoresponsive polymers .
  • Applications : Used in controlled-release vehicles and biocompatible materials.

N,N-(2-Dimethylaminoethyl)methacrylamide (DMAEMA)

  • Structure : Features a tertiary amine group (C8H16N2O).
  • Properties : Exhibits pH-responsive behavior due to its amine group, enabling endosomal escape in gene delivery .
  • Applications : Gene transfection vectors and stimuli-responsive hydrogels.
  • Key Difference: Unlike DMAEMA’s charged amine, N,N-Di-N-Butylmethacrylamide’s non-polar butyl groups lack buffering capacity but may reduce cytotoxicity.

N,N'-Ethylenedimethacrylamide (EDAM)

  • Structure : Bifunctional cross-linker with methacrylamide termini (C10H16N2O2).
  • Properties : Forms stable polymers via radical polymerization; superior to EGDMA (ethylene glycol dimethacrylate) in creating shape-selective imprinted polymers .
  • Applications : Molecularly imprinted polymers (MIPs) for biosensing.
  • Key Difference: this compound is monofunctional, limiting its cross-linking utility but allowing tailored hydrophobicity in linear polymers.

N-tert-Butylmethacrylamide

  • Structure: Single tert-butyl group on nitrogen (C8H15NO).
  • Properties : Steric hindrance from the bulky tert-butyl group reduces polymerization rates compared to linear alkyl derivatives.
  • Applications : Specialty polymers requiring controlled reactivity .
  • Key Difference : this compound’s linear butyl chains offer flexibility and moderate steric effects, balancing reactivity and stability.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrophobicity (LogP)*
This compound C12H23NO 197.32 Two n-butyl, methacrylamide ~3.5 (estimated)
N,N-Dimethylacrylamide C5H9NO 99.13 Two methyl ~0.2
DMAEMA C8H16N2O 156.23 Tertiary amine ~1.8
EDAM C10H16N2O2 196.25 Bifunctional methacrylamide ~2.1

*LogP values estimated based on alkyl chain length and functional groups.

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